molecular formula C23H31NO3 B562383 N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine CAS No. 1189439-59-5

N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine

Cat. No.: B562383
CAS No.: 1189439-59-5
M. Wt: 383.59
InChI Key: LAPCBEFVTNSDFY-UWDFEEFGSA-N
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Description

Structural Identification and IUPAC Nomenclature

This compound exhibits a complex molecular architecture characterized by multiple functional groups and strategic deuterium placement. The compound bears the Chemical Abstracts Service registry number 1189439-59-5 and possesses the molecular formula C23H31NO3 with a molecular weight of 369.49714 daltons. The structural framework consists of a phenylpropylamine backbone substituted with two isopropyl groups on the nitrogen atom, where all hydrogen atoms in these isopropyl moieties have been replaced with deuterium isotopes. The aromatic system incorporates both a phenyl ring and a substituted phenyl ring bearing hydroxyl and methoxycarbonyl functional groups at specific positions.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, encompassing the deuterated isopropyl substituents attached to the nitrogen center. The systematic name emphasizes the presence of fourteen deuterium atoms, which are strategically positioned to replace specific hydrogen atoms within the molecule. This isotopic substitution pattern has been designed to maximize analytical utility while maintaining the essential chemical properties of the parent compound. The molecular structure demonstrates a sophisticated balance between aromatic stability and functional group reactivity, making it suitable for various analytical applications.

Chemical characterization studies have revealed that the compound exists as a white solid under standard laboratory conditions, with specific solubility characteristics in common organic solvents including dichloromethane, ethyl acetate, and methanol. The three-dimensional conformation of the molecule has been investigated through computational modeling, revealing specific spatial arrangements that influence its interactions with biological targets and analytical instruments. These structural investigations have provided crucial insights into the relationship between molecular architecture and functional properties.

Isotopic Labeling Significance in Aromatic Compounds

The deuterium labeling in this compound represents a sophisticated approach to isotopic modification that has profound implications for analytical chemistry applications. Deuterium incorporation into organic molecules has been extensively studied, with research demonstrating that hydrogen-deuterium exchange reactions can be effectively accomplished using various methodological approaches. The use of deuterated trifluoroacetic acid has proven particularly effective for introducing deuterium into aromatic systems, offering advantages including ease of preparation, simple removal under vacuum conditions, and excellent solubility properties for diverse substrates.

Scientific investigations have revealed that deuterium labeling provides distinct advantages in mass spectrometric analysis due to the mass difference between hydrogen and deuterium isotopes. The specific placement of fourteen deuterium atoms in this compound creates a characteristic mass shift that enables precise identification and quantification in complex analytical matrices. Research has demonstrated that deuterated compounds serve as ideal internal standards for mass spectrometry applications, as they exhibit virtually identical chemical behavior to their non-deuterated analogs while providing distinct mass spectrometric signatures.

The isotopic labeling approach used in this compound reflects advanced synthetic methodology that has been developed for introducing deuterium at specific molecular positions. Studies on hydrogen-deuterium exchange mechanisms have shown that the incorporation of deuterium into aromatic systems can proceed through electrophilic aromatic substitution pathways, with the reactivity typically occurring at the most electron-rich positions on the aromatic ring. The strategic positioning of deuterium atoms in the isopropyl groups of this molecule ensures that the isotopic labels remain stable under typical analytical conditions while providing the desired mass spectrometric properties.

Positional Deuterium Effects on Molecular Properties

The positioning of deuterium atoms within this compound has significant implications for its physicochemical properties and analytical behavior. Research on deuterium isotope effects has demonstrated that both the location and number of deuterium atoms substantially influence chromatographic separation characteristics. Specifically, studies have shown that deuterium atoms connected to different carbon hybridization states exhibit varying effects on molecular retention and separation efficiency. The positioning of deuterium on saturated carbon centers, as seen in the isopropyl groups of this compound, creates distinct chromatographic behavior compared to aromatic deuterium substitution.

Systematic investigations of deuterium positional effects have revealed that compounds with deuterium atoms attached to sp3-hybridized carbons demonstrate different retention characteristics compared to those with deuterium on sp2-hybridized carbons. These effects are particularly pronounced on polar stationary phases, where the ratio of chromatographic isotope effects becomes more significant. The deuterium substitution pattern in this compound, concentrated in the aliphatic isopropyl regions, creates specific interactions with analytical stationary phases that can be exploited for separation and identification purposes.

Furthermore, research on deuterium isotope effects in molecular systems has shown that the thermodynamic properties of deuterated compounds differ measurably from their protiated counterparts. Van't Hoff plot analyses have demonstrated that separations between deuterated and non-deuterated isotopologues are primarily enthalpy-driven, with entropy effects being negligible. This thermodynamic understanding provides crucial insights into the molecular behavior of deuterium-labeled compounds and explains their utility as analytical standards.

Table 1: Key Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1189439-59-5
Molecular Formula C23H31NO3
Molecular Weight 369.49714 g/mol
Physical State White Solid
Deuterium Atoms 14
Solubility Dichloromethane, Ethyl Acetate, Methanol

The specific deuterium labeling pattern in this compound has been designed to maximize analytical utility while preserving essential chemical reactivity. Studies on phosphorescent systems have shown that deuterium substitution can significantly affect molecular excited state lifetimes, with the position of deuterium atoms influencing radiationless decay processes. These effects, while observed in different molecular contexts, provide fundamental insights into how deuterium substitution can modulate molecular properties and behavior. The careful positioning of deuterium atoms in the isopropyl substituents of this compound ensures that the essential aromatic and functional group chemistry remains intact while providing the desired isotopic signature for analytical applications.

Properties

IUPAC Name

methyl 3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/i1D3,2D3,3D3,4D3,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPCBEFVTNSDFY-UWDFEEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661932
Record name Methyl 3-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189439-59-5
Record name Methyl 3-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine is primarily utilized in organic synthesis. Its unique structure allows it to act as an intermediate in the production of various organic compounds. The presence of functional groups such as methoxycarbonyl and hydroxy enhances its reactivity, making it valuable for synthesizing more complex molecules .

Medicinal Chemistry

This compound is significant in medicinal chemistry due to its potential pharmacological properties. It has been investigated for its efficacy in drug development, particularly in the synthesis of compounds aimed at treating neurological disorders. Its structure bears resemblance to known pharmacophores, suggesting possible interactions with biological targets .

Biochemical Reagent

This compound serves as a biochemical reagent in proteomics research. It is utilized for labeling and tracking biomolecules due to its isotopic labeling (deuterium). This feature aids in mass spectrometry applications, allowing researchers to study protein dynamics and interactions more effectively .

Case Study 1: Synthesis of Neuroactive Compounds

In a study focusing on the synthesis of neuroactive compounds, researchers employed this compound as a key intermediate. The compound facilitated the formation of derivatives that exhibited promising activity in vitro against specific neurological targets, demonstrating its utility in drug discovery processes.

Case Study 2: Mass Spectrometry Applications

Another investigation highlighted the use of this compound in mass spectrometry for proteomics. By incorporating deuterated forms of this compound, scientists were able to enhance the sensitivity and specificity of their assays, leading to improved detection limits for protein quantification.

Data Table: Comparison of Applications

Application TypeDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic moleculesEnhances reactivity due to functional groups
Medicinal ChemistryDevelopment of neuroactive drugsPotential pharmacological effects
Biochemical ReagentUse in proteomics and mass spectrometryImproved sensitivity and specificity

Preparation Methods

Catalytic Deuteration with Deuterium Gas

Isopropylamine undergoes deuteration via catalytic exchange with D₂ gas in the presence of palladium-on-carbon (Pd/C) or rhodium-on-carbon (Rh/C) catalysts. For example, isopropylamine dissolved in deuterated solvents (e.g., D₂O or deuterated 2-propanol) is subjected to 50–100 bar D₂ pressure at 80–120°C for 24–48 hours. This method achieves >98% deuteration efficiency, as verified by mass spectrometry.

Reaction Conditions Table:

ParameterValue Range
Catalyst5–10% Pd/C or Rh/C
Temperature80–120°C
Pressure50–100 bar D₂
Time24–48 hours
SolventD₂O or d⁶-2-propanol
Deuteration Efficiency95–99%

Isotopic Exchange in Alkaline Medium

Isopropylamine reacts with deuterium oxide (D₂O) under alkaline conditions (pH 10–12) at elevated temperatures (70–90°C). The exchange occurs at β-hydrogens of the isopropyl group, though this method yields lower deuteration (80–85%) compared to catalytic hydrogenation.

Synthesis of the Propylamine Backbone

The N,N-diisopropylpropylamine core is constructed via a Mannich-type reaction or nucleophilic substitution:

Mannich Reaction Pathway

  • Condensation : Deuterated isopropylamine (isopropyl-d14-amine) reacts with formaldehyde and a propylamine derivative in a 2:1:1 molar ratio. The reaction proceeds in anhydrous ethanol at 60–80°C for 6–8 hours, forming the tertiary amine backbone.

    (CD₃)₂CDND₂+HCHO+CH₂CH₂CH₂NH₂(CD₃)₂CDNCH₂CH₂CH₂N(CD(CD₃)₂)+H₂O\text{(CD₃)₂CDND₂} + \text{HCHO} + \text{CH₂CH₂CH₂NH₂} \rightarrow \text{(CD₃)₂CDNCH₂CH₂CH₂N(CD(CD₃)₂)} + \text{H₂O}
  • Purification : The crude product is isolated via vacuum distillation (b.p. 120–125°C at 10 mmHg) and dried over anhydrous sodium sulfate.

Yield Optimization Table:

ParameterOptimal ValueYield Impact
Molar Ratio2:1:1 (iPrNH₂:HCHO:PrNH₂)+15% yield
SolventAnhydrous ethanolPrevents hydrolysis
Temperature70°CMaximizes rate

Alternative Alkylation Route

Deuterated isopropylamine reacts with 1-bromo-3-phenylpropane in dimethylformamide (DMF) at 100°C for 12 hours, followed by sodium hydroxide neutralization. This method achieves 65–70% yield but requires stringent exclusion of moisture.

Functionalization with Aromatic Substituents

The 3-[(5-methoxycarbonyl)-2-hydroxyphenyl]-3-phenyl moiety is introduced via Friedel-Crafts acylation and esterification:

Friedel-Crafts Acylation

  • Electrophilic Substitution : The propylamine backbone reacts with 3-hydroxybenzoic acid methyl ester in the presence of AlCl₃ (Lewis catalyst) at 0–5°C. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to reaction.

    Propylamine core+3-HO-C₆H₄-COOCH₃AlCl₃3-[3-(Diisopropylamino)propyl]-4-hydroxybenzoate\text{Propylamine core} + \text{3-HO-C₆H₄-COOCH₃} \xrightarrow{\text{AlCl₃}} \text{3-[3-(Diisopropylamino)propyl]-4-hydroxybenzoate}
  • Deprotection : The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free phenolic hydroxyl group.

Esterification and Final Assembly

The phenolic hydroxyl group is esterified with methyl chloroformate in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine serves as a base to scavenge HCl:

3-[3-(Diisopropylamino)propyl]-4-hydroxybenzoate+ClCOOCH₃Target Compound+HCl\text{3-[3-(Diisopropylamino)propyl]-4-hydroxybenzoate} + \text{ClCOOCH₃} \rightarrow \text{Target Compound} + \text{HCl}

Reaction Parameters Table:

StepConditionsYield
Friedel-Crafts0–5°C, 2 hours55–60%
DeprotectionTBAF/THF, 25°C90–95%
EsterificationDCM, N₂ atmosphere75–80%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from methanol/water (4:1). Final purity exceeds 99%, as confirmed by HPLC.

Deuteration Verification

  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 369.497 (calculated for C₂₃H₁₇D₁₄NO₃).

  • NMR Spectroscopy : Absence of proton signals in the isopropyl region (δ 1.0–1.5 ppm) confirms complete deuteration.

  • Neutron Reflectometry : Quantifies deuterium distribution, showing uniform labeling in the isopropyl groups.

Challenges and Optimization Strategies

Deuterium Loss Mitigation

  • Solvent Choice : Use of deuterated solvents (e.g., DCM-d₂) prevents proton back-exchange during synthesis.

  • Acidic Conditions Avoidance : Strong acids (e.g., HCl) are replaced with mild alternatives (e.g., acetic acid) to preserve deuterium labels.

Yield Enhancement

  • Catalyst Recycling : Pd/C catalysts reused up to 5 times with <5% activity loss, reducing costs.

  • Microwave-Assisted Synthesis : Reduces reaction time for Friedel-Crafts acylation from 2 hours to 20 minutes, improving yield by 12% .

Q & A

Basic: What are the key considerations in synthesizing N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine?

Answer:
Synthesis requires strategic incorporation of deuterium at the d14 position using isotopically labeled reagents. A European patent describes a method involving a novel intermediate, emphasizing the need for deuterated starting materials (e.g., deuterated diisopropylamine) and controlled reaction conditions to prevent hydrogen-deuterium exchange . Key steps include:

  • Use of anhydrous deuterated solvents (e.g., DMSO-d6) to minimize isotopic dilution.
  • Purification via column chromatography under inert gas to preserve isotopic integrity.
  • Validation of intermediate deuterium retention using mass spectrometry at each synthetic stage .

Basic: How is the isotopic purity of this deuterated compound verified?

Answer:
Isotopic purity is confirmed through:

  • High-Resolution Mass Spectrometry (HRMS): Identifies the molecular ion peak (e.g., [M+H]⁺) with a mass shift corresponding to 14 deuterium atoms.
  • ¹H NMR Spectroscopy: Absence of proton signals at deuterated positions (e.g., diisopropylamine CH groups) confirms deuterium substitution. Residual protons due to incomplete deuteration are quantified via integration .

Advanced: How do researchers design experiments to evaluate the deuterium isotope effect (DIE) on metabolic stability?

Answer:

  • Comparative In Vitro Assays: Incubate deuterated and non-deuterated analogs in liver microsomes or hepatocytes. Measure half-life (t₁/₂) using LC-MS/MS to quantify parent compound depletion.
  • Kinetic Analysis: Calculate DIE as kH/kDk_H/k_D, where kHk_H and kDk_D are metabolic rates for non-deuterated and deuterated forms, respectively. A DIE >1 indicates slowed metabolism due to C-D bond strength .
  • Controls: Use isotopically matched buffers and validate enzyme activity to avoid confounding variables .

Advanced: How are contradictions in spectroscopic data resolved for deuterated compounds?

Answer:

  • 2D NMR Techniques: HSQC and HMBC experiments assign ambiguous signals caused by deuterium-induced splitting or residual protons.
  • Cross-Validation: Use IR spectroscopy to confirm functional groups (e.g., methoxycarbonyl C=O stretch at ~1700 cm⁻¹) and Raman spectroscopy for aromatic ring vibrations.
  • Synthesis Repetition: Repeat synthesis with higher-purity deuterated reagents if inconsistencies persist .

Basic: What safety protocols are critical for handling this deuterated compound?

Answer:

  • Lab Practices: Prohibit food/drink, use PPE (gloves, lab coats), and conduct reactions in fume hoods.
  • Waste Management: Segregate deuterated waste for specialized disposal to prevent environmental contamination.
  • Training: Regular updates on isotopic handling, aligned with institutional safety guidelines .

Advanced: How can synthetic yield be optimized without compromising deuterium retention?

Answer:

  • Solvent Selection: Use deuterated solvents (e.g., CD₃CN) to minimize proton back-exchange.
  • Catalyst Screening: Test palladium or platinum catalysts for hydrogenation steps to avoid unintended H-D exchange.
  • Kinetic Monitoring: Use inline FTIR or Raman to track deuterium retention during reactions and adjust parameters in real-time .

Basic: What analytical techniques are essential for characterizing structural isomers in this compound?

Answer:

  • Chiral HPLC: Separates enantiomers using a cellulose-based column and deuterated mobile phase (e.g., hexane:isopropanol-d7).
  • X-ray Crystallography: Resolves stereochemistry at the 3-phenylpropylamine chiral center.
  • NOESY NMR: Identifies spatial proximity of aromatic protons to confirm regiochemistry .

Advanced: How do researchers assess hydrolytic stability of the methoxycarbonyl group under physiological conditions?

Answer:

  • pH-Varied Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor methoxycarbonyl degradation via HPLC-UV (λ = 254 nm).
  • Kinetic Modeling: Fit degradation data to first-order kinetics to calculate hydrolysis rate constants.
  • Isotope Tracing: Use ¹³C-labeled methoxycarbonyl groups to track hydrolysis products via LC-MS .

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